molecular formula C19H18N2O2S B3756566 N-1,3-benzothiazol-2-yl-3-(4-propoxyphenyl)acrylamide

N-1,3-benzothiazol-2-yl-3-(4-propoxyphenyl)acrylamide

Cat. No.: B3756566
M. Wt: 338.4 g/mol
InChI Key: JYNLFXKWZPAISY-FMIVXFBMSA-N
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Description

Benzothiazole is a bicyclic compound and is part of many drugs and synthetic compounds . The propoxyphenyl group indicates the presence of a phenyl (benzene) ring with a propoxy (propyl ether) substituent. Acrylamide is a compound with a vinyl group (C=C) and an amide group (C=O-NH2). The full compound is a benzothiazole with a propoxyphenyl acrylamide substituent.


Molecular Structure Analysis

The molecular structure would likely show conjugation (alternating single and double bonds) extending through the benzothiazole and acrylamide portions of the molecule. This could potentially give the compound interesting optical properties .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the acrylamide portion of the molecule could participate in Michael additions or be hydrolyzed to yield a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as the degree of conjugation, the presence of polar groups, and the overall shape of the molecule would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

N-1,3-benzothiazol-2-yl-3-(4-propoxyphenyl)acrylamide has been a focus in synthetic chemistry, particularly in the creation of novel compounds. For instance, Farag, Dawood, and Abdelhamid (1997) investigated benzothiazol-2-ylcarbonylhydroximoyl chloride, which reacts with various amines and nitriles, potentially leading to isoxazole derivatives similar to N-1,3-benzothiazol-2-yl compounds (Farag, Dawood, & Abdelhamid, 1997). Such synthetic routes are crucial for exploring new chemical entities and their applications.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using N-1,3-benzothiazol-2-yl derivatives is an important area of research. Elmagd, Hemdan, Samy, and Youssef (2017) described the use of thiosemicarbazide derivatives, which could potentially be related to the synthesis of compounds involving N-1,3-benzothiazol-2-yl moieties (Elmagd, Hemdan, Samy, & Youssef, 2017). These compounds have broad implications in medicinal chemistry and materials science.

Fluorescent Derivatives and Photophysical Properties

The development of fluorescent derivatives using benzothiazol compounds has gained interest. Padalkar et al. (2011) synthesized and studied the photophysical properties of various benzothiazol-2-yl derivatives, highlighting their potential in applications like sensing and imaging (Padalkar et al., 2011).

Antimicrobial and Biological Activities

The antimicrobial and biological activities of N-1,3-benzothiazol-2-yl compounds have been extensively studied. Azzam, Elgemeie, and Osman (2020) synthesized novel benzothiazole derivatives and evaluated their antimicrobial and antiviral activities, indicating the potential of these compounds in pharmaceutical applications (Azzam, Elgemeie, & Osman, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzothiazoles have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. Potential applications in pharmaceuticals or materials science could be explored, depending on the properties of the compound .

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-13-23-15-10-7-14(8-11-15)9-12-18(22)21-19-20-16-5-3-4-6-17(16)24-19/h3-12H,2,13H2,1H3,(H,20,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNLFXKWZPAISY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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